N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide
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Overview
Description
N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is an organic compound with the molecular formula C₁₁H₁₃N₃O₂ This compound features a pyrazole ring substituted with an oxane group and a prop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Oxane Group: The oxane group is introduced via nucleophilic substitution reactions, often using oxirane derivatives.
Attachment of Prop-2-ynamide Moiety: The final step involves the coupling of the pyrazole derivative with prop-2-ynoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the oxane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(oxan-2-yl)-1H-pyrazol-3-yl]prop-2-ynamide
- N-[1-(oxan-2-yl)-1H-pyrazol-5-yl]prop-2-ynamide
- N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]but-2-ynamide
Uniqueness
N-[1-(oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2060051-72-9 |
---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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